![molecular formula C45H70N7O17P3S B1264460 (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA](/img/structure/B1264460.png)
(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA
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Overview
Description
(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA is an organic molecule.
Scientific Research Applications
Algae and Marine Life Studies
Studies have explored the role of similar compounds in marine life, particularly in algae and marine sponges. For example, the synthesis of oxidation products of related polyunsaturated compounds has been investigated in brown algae, highlighting their potential role in marine ecology and chemistry (Broekhof, Witteveen, & Van der Weerdt, 2010). Additionally, research on new polyunsaturated lipids from marine sponges, such as Haliclona sp., has revealed the presence of structurally similar compounds, which may have implications for marine biodiversity and biochemistry (Zhao et al., 2015).
Insect Pheromones and Chemical Ecology
The compound has been identified as a key component in the pheromones of various moth species, such as the fir coneworm moth, Dioryctria abietivorella. This highlights its importance in the field of chemical ecology and the study of insect behavior (Millar et al., 2005).
Enzymatic and Biochemical Studies
Research on the enzymatic oxidation of similar fatty acids in red algae, like Lithothamnion corallioides, provides insights into the biochemical pathways and enzymatic processes involved in the metabolism of these compounds (Hamberg, 1993).
Synthetic Chemistry Applications
There have been advancements in the chemical synthesis of homologous compounds, which are relevant for the study of pheromones in lepidopteran insect pests. This research contributes to the field of synthetic chemistry and its applications in agriculture and pest control (Wang & Zhang, 2007).
properties
Molecular Formula |
C45H70N7O17P3S |
---|---|
Molecular Weight |
1106.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z,9Z,12Z,15Z,18Z)-tetracosa-2,6,9,12,15,18-hexaenethioate |
InChI |
InChI=1S/C45H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4-7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40?,44-/m1/s1 |
InChI Key |
UYOKHWFEUAJFMG-GUAFGTFXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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